molecular formula C22H31FO5 B15130250 Dexamethasone Impurity C

Dexamethasone Impurity C

Cat. No.: B15130250
M. Wt: 394.5 g/mol
InChI Key: YYZXYYHUGHQGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro Dexamethasone can be synthesized from dexamethasone through a hydrogenation reaction. The reaction typically involves the use of hydrogen gas and a catalyst such as Wilkinson’s catalyst in a solvent like ethanol or ethyl acetate at room temperature . The reaction is carried out under atmospheric pressure for an extended period, often several days, to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,2-Dihydro Dexamethasone follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro Dexamethasone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert 1,2-Dihydro Dexamethasone back to dexamethasone.

    Reduction: Further reduction can lead to the formation of other derivatives.

    Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with catalysts like palladium on carbon.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various dexamethasone derivatives, each with unique pharmacological properties .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.

    Betamethasone: Another glucocorticoid with similar pharmacological effects but different potency and side effect profile.

    Prednisolone: A less potent glucocorticoid used for similar indications.

Uniqueness

1,2-Dihydro Dexamethasone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, dexamethasone .

Properties

IUPAC Name

9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZXYYHUGHQGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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